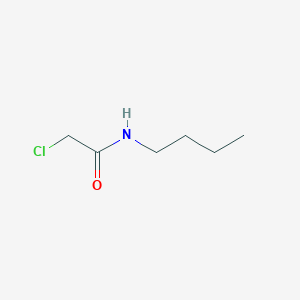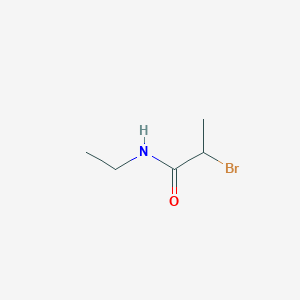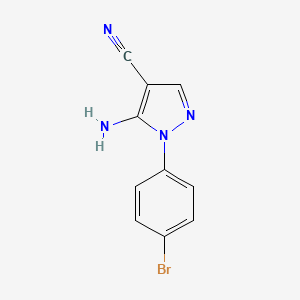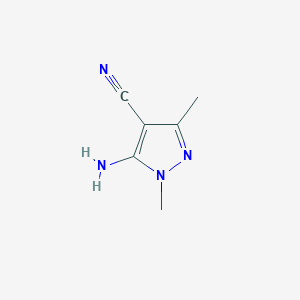
Allyldiphenylphosphine
Descripción general
Descripción
Synthesis Analysis
The synthesis of allyldiphenylphosphine can involve multiple strategies, including the reaction of salicyl N-thiophosphinyl imines and allylic carbonates in a phosphine-catalyzed domino reaction. This method provides a highly stereoselective synthesis approach, emphasizing the versatility of phosphine ligands in organic synthesis (Xie et al., 2010).
Molecular Structure Analysis
The molecular structure of allyldiphenylphosphine is crucial for its reactivity and applications. For example, the phosphine oxazoline ligands synthesized from allyldiphenylphosphine derivatives have been employed in palladium-mediated allylation reactions. These reactions highlight the importance of the molecular structure of the ligand in determining the catalytic activity and selectivity of the metal-ligand complex (Hou et al., 2001).
Chemical Reactions and Properties
Allyldiphenylphosphine participates in a variety of chemical reactions, demonstrating its versatility as a ligand. It has been used in the synthesis of trans-2,3-dihydrobenzofurans and in the catalysis of [3+6] annulation reactions, showcasing its ability to facilitate complex transformations (Xie et al., 2010), (Du et al., 2005).
Aplicaciones Científicas De Investigación
Reagent in Organic Synthesis
Allyldiphenylphosphine is used as a reagent in organic synthesis for introducing E- or Z-terminal dienes. Its properties include being a colorless liquid, soluble in most organic solvents, and requiring storage under an inert atmosphere to prevent oxidation (Myles & Shaw, 2004).
Synthesis of Diene Compounds
It can be employed in the synthesis of allyldiphenylphosphine oxides from carbonyl compounds, alkyl halides, and diphenylphosphinoyl reagents. These oxides add stereoselectively to aldehydes and undergo elimination to yield dienes (Davidson & Warren, 1976).
Stereoselective Alkadiene Synthesis
Allyldiphenylphosphine is used in regio- and stereoselective synthesis of alkadienes from aldehydes, demonstrating its utility in forming specific geometric isomers of these compounds (Ikeda et al., 1987).
Catalysis in Hydroformylation
It plays a role in hydroformylation reactions, particularly in the formation of rhodium-catalyzed intermediates. The reactions involve hydride migration and coordination with carbonyl compounds (Rooy et al., 1997).
Application in Organometallic Chemistry
In organometallic chemistry, allyldiphenylphosphine is involved in the synthesis of metal-containing monomers and cluster-containing complexes, illustrating its role in the formation of organometallic structures (Pomogailo et al., 1999).
Polymer Science
In polymer science, allyldiphenylphosphine reacts with various compounds to form polymeric materials, which are then used as supports for catalytic transition-metal complexes. These polymers have applications in various catalytic processes (Ejike et al., 1989).
Anticancer Research
In biomedical research, particularly in the context of anticancer studies, allyldiphenylphosphine-based platinum(II) complexes have shown potential as antitumor agents, highlighting its role in the development of new chemotherapeutic compounds (Sakamaki et al., 2019).
Flame Retardant Materials
Allyldiphenylphosphine oxide is investigated in the enhancement of flame-retardant properties of epoxy acrylate resin. It demonstrates the potential of phosphorus-containing compounds in improving the safety aspects of polymeric materials (Kahraman et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
diphenyl(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDYFPPQDKRJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181835 | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldiphenylphosphine | |
CAS RN |
2741-38-0 | |
| Record name | Allyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2741-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)


